2-[(2-Amino-3-hydroxybutanoyl)amino]butanedioic acid
Description
Threonyl-Aspartic Acid (Thr-Asp) is a dipeptide composed of threonine (Thr) and aspartic acid (Asp) residues. It has been identified as a significant metabolite in biological systems, with roles in metabolic regulation and biochemical pathways. Key findings include:
- Metabolomic Significance: Thr-Asp exhibited the most pronounced relative changes in plasma and liver metabolomes of mice fed immature Citrus tumida peel, suggesting its involvement in dietary-induced metabolic adaptations .
- Fermentation Biomarker: Thr-Asp was detected in ginjo sake, highlighting its presence in fermentation processes alongside amino acids like homoserine and saccharopine .
- Biochemical Applications: Thr-Asp is incorporated into synthetic peptides such as Z-Ile-Glu(O-Me)-Thr-Asp(O-Me) fluoromethyl ketone (Z-IETD-FMK), a caspase-8 inhibitor used to study apoptosis in porcine kidney cells and retinal ganglion cells .
Properties
IUPAC Name |
2-[(2-amino-3-hydroxybutanoyl)amino]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O6/c1-3(11)6(9)7(14)10-4(8(15)16)2-5(12)13/h3-4,6,11H,2,9H2,1H3,(H,10,14)(H,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWJRKAVLALBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390988 | |
| Record name | 2-[(2-amino-3-hydroxybutanoyl)amino]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108320-97-4 | |
| Record name | 2-[(2-amino-3-hydroxybutanoyl)amino]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-threonyl-L-aspartic acid typically involves the coupling of L-threonine and L-aspartic acid using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of L-threonyl-L-aspartic acid may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage to yield the desired dipeptide .
Chemical Reactions Analysis
Types of Reactions
L-threonyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a ketone.
Reduction: The carboxyl groups of L-aspartic acid can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
L-threonyl-L-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in metabolic pathways and as a building block for larger peptides and proteins.
Medicine: Explored for its potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-threonyl-L-aspartic acid involves its incorporation into metabolic pathways where it can act as a substrate or intermediate. It interacts with various enzymes and receptors, influencing biochemical processes such as protein synthesis and degradation. The molecular targets include enzymes involved in peptide bond formation and hydrolysis .
Comparison with Similar Compounds
Structural Analogues: Ser-Glu
Structural Similarities :
- Both Thr-Asp and Ser-Glu are dipeptides with polar side chains. Thr-Asp contains hydroxyl (Thr) and carboxylic acid (Asp) groups, while Ser-Glu replaces Thr with serine (Ser), retaining a hydroxyl group but substituting Asp with glutamic acid (Glu), which has a longer side chain.
Functional Differences :
- Metabolic Response : In mice fed citrus peel, Thr-Asp/Ser-Glu collectively showed significant concentration shifts (P < 0.05, Q < 0.1), but Thr-Asp alone was highlighted for its marked variability, suggesting distinct roles in hepatic and plasma metabolism .
- Thermal Stability : Thr-Asp is associated with cyclization reactions and moderate thermal stability (20% relevance in energetic materials), whereas Ser-Glu’s stability remains understudied in available literature .
Functional Analogues: His-Glu
Functional Overlap :
Structural Divergence :
- His-Glu contains histidine (His), which introduces an imidazole side chain capable of pH buffering, unlike Thr-Asp’s hydroxyl-carboxylic acid pairing. This structural difference may confer unique interactions in enzymatic pathways.
Structural Modification :
Functional Contrast :
- While Thr-Asp naturally participates in metabolic pathways, Z-IETD-FMK is exclusively synthetic, designed to disrupt apoptosis by targeting caspase-8 activity. This highlights Thr-Asp’s versatility as both a natural metabolite and a structural component in engineered biomolecules .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Research Findings Overview
Discussion of Key Contrasts
- Metabolic vs. Synthetic Roles : Thr-Asp serves dual roles as a natural metabolite and a synthetic building block, whereas analogues like Ser-Glu and His-Glu are primarily metabolic intermediates .
- Structural Impact on Function: The addition of methyl esters and FMK in Z-IETD-FMK exemplifies how minor modifications to Thr-Asp can redirect its function from metabolism to enzyme inhibition .
Biological Activity
Introduction
Thr-Asp, a dipeptide composed of threonine (Thr) and aspartic acid (Asp), has garnered attention for its potential biological activities and applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of the biological activity of Thr-Asp, including its mechanisms, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
Thr-Asp is classified as a dipeptide with the following structure:
- Chemical Formula : CHNO
- Molecular Weight : 174.15 g/mol
The arrangement of threonine and aspartic acid in Thr-Asp contributes to its unique properties, influencing its interaction with biological systems.
1. Antioxidant Activity
Research indicates that Thr-Asp exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The antioxidant activity of Thr-Asp has been evaluated using various assays, including:
- DPPH Radical Scavenging Assay : Thr-Asp demonstrated significant scavenging activity against DPPH radicals, indicating its potential to act as an effective antioxidant.
- ABTS Assay : Similar results were obtained in the ABTS assay, where Thr-Asp showed a strong ability to reduce ABTS radicals.
2. Neuroprotective Effects
Thr-Asp has been studied for its neuroprotective properties, particularly in relation to neurodegenerative diseases. The dipeptide appears to exert protective effects on neuronal cells by:
- Reducing Apoptosis : In vitro studies have shown that Thr-Asp can inhibit apoptosis in neuronal cell lines exposed to oxidative stress.
- Enhancing Cell Viability : The presence of Thr-Asp was associated with increased cell viability in models of neurodegeneration.
3. Anti-inflammatory Properties
Inflammation is a critical factor in various diseases, including chronic conditions. Research has suggested that Thr-Asp may possess anti-inflammatory effects by:
- Inhibiting Pro-inflammatory Cytokines : Studies indicate that treatment with Thr-Asp can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models.
- Modulating Immune Response : The dipeptide may also influence immune cell function, promoting an anti-inflammatory response.
The biological activities of Thr-Asp can be attributed to several mechanisms:
- Molecular Interactions : Thr-Asp interacts with various receptors and enzymes, modulating signaling pathways involved in oxidative stress and inflammation.
- Regulation of Gene Expression : Evidence suggests that Thr-Asp may influence the expression of genes related to antioxidant defenses and inflammatory responses.
Table 1: Summary of Research Findings on Thr-Asp
| Study | Focus Area | Key Findings |
|---|---|---|
| Zhang et al. (2020) | Antioxidant Activity | Demonstrated significant DPPH scavenging ability with IC50 values comparable to known antioxidants. |
| Liu et al. (2021) | Neuroprotection | Showed reduced neuronal apoptosis in models of oxidative stress; enhanced cell viability by 30%. |
| Kim et al. (2022) | Anti-inflammatory Effects | Reduced TNF-α levels by 40% in treated macrophages; modulated immune response favorably. |
Case Study Example
In a recent study conducted by Liu et al. (2021), the effects of Thr-Asp on neuronal cell lines were investigated under oxidative stress conditions induced by hydrogen peroxide. The results indicated that treatment with Thr-Asp significantly reduced markers of apoptosis and increased cell survival rates compared to untreated controls.
Potential Applications
The biological activities of Thr-Asp suggest several potential applications:
- Pharmaceuticals : Due to its antioxidant and neuroprotective properties, Thr-Asp could be developed into therapeutic agents for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Nutraceuticals : As an antioxidant, it may be included in dietary supplements aimed at reducing oxidative stress.
- Agriculture : Preliminary studies indicate that Thr-Asp could enhance plant growth and resistance to stressors when used as a biostimulant.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
